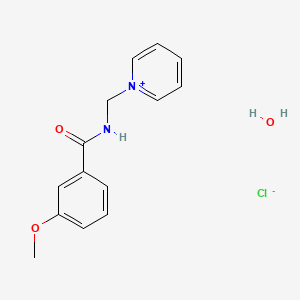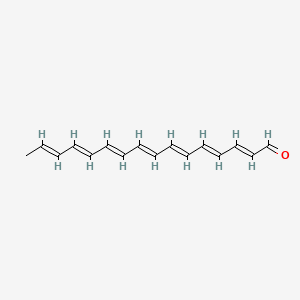
2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,10,12,14-Hexadecaheptaenal, (2E,4E,6E,8E,10E,12E,14E)- is a polyunsaturated aldehyde with a unique structure characterized by multiple conjugated double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,8,10,12,14-Hexadecaheptaenal typically involves the use of polyene precursors. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired polyunsaturated aldehyde. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of 2,4,6,8,10,12,14-Hexadecaheptaenal may involve large-scale Wittig reactions or other olefination techniques. The choice of method depends on the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient production .
Análisis De Reacciones Químicas
Types of Reactions
2,4,6,8,10,12,14-Hexadecaheptaenal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3) .
Major Products Formed
Oxidation: 2,4,6,8,10,12,14-Hexadecaheptaenoic acid.
Reduction: 2,4,6,8,10,12,14-Hexadecaheptaenol.
Substitution: Halogenated derivatives of 2,4,6,8,10,12,14-Hexadecaheptaenal .
Aplicaciones Científicas De Investigación
2,4,6,8,10,12,14-Hexadecaheptaenal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in biological signaling pathways and as a precursor for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents .
Mecanismo De Acción
The mechanism of action of 2,4,6,8,10,12,14-Hexadecaheptaenal involves its interaction with molecular targets such as enzymes and receptors. The compound’s conjugated double bonds allow it to participate in electron transfer reactions, influencing various biochemical pathways. Its aldehyde group can form covalent bonds with nucleophilic sites on proteins, altering their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4,6,8,10,12,14-Hexadecaheptaenedioic acid: Similar structure but with carboxylic acid groups instead of an aldehyde.
2,4,6,8,10,12,14-Hexadecaheptaenol: Similar structure but with alcohol groups instead of an aldehyde.
2,4,6,8,10,12,14-Hexadecaheptaenoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde .
Uniqueness
2,4,6,8,10,12,14-Hexadecaheptaenal is unique due to its multiple conjugated double bonds and aldehyde functionality, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications .
Propiedades
Número CAS |
328385-64-4 |
|---|---|
Fórmula molecular |
C16H18O |
Peso molecular |
226.31 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E)-hexadeca-2,4,6,8,10,12,14-heptaenal |
InChI |
InChI=1S/C16H18O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-16H,1H3/b3-2+,5-4+,7-6+,9-8+,11-10+,13-12+,15-14+ |
Clave InChI |
RXMLIGGJYZNYFG-FDVVZRHWSA-N |
SMILES isomérico |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=O |
SMILES canónico |
CC=CC=CC=CC=CC=CC=CC=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


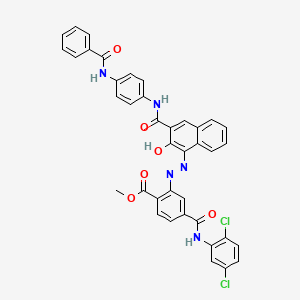


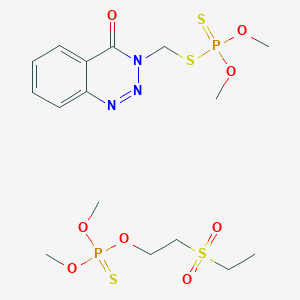
![2,4,6(1H,3H,5H)-Pyrimidinetrione, 1,3-dicyclohexyl-5-[[4-(dimethylamino)phenyl]methylene]-](/img/structure/B12737859.png)

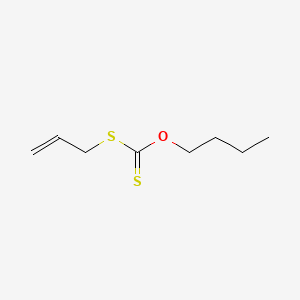
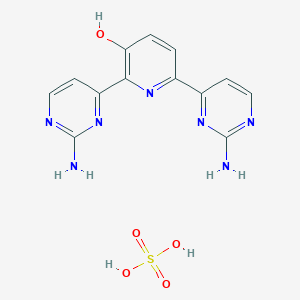
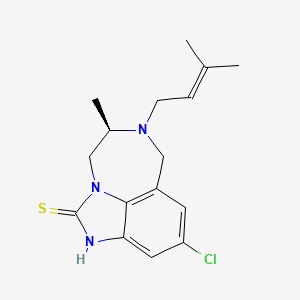
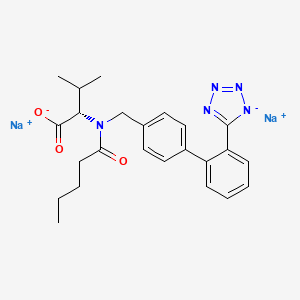
![1-[2-(dimethylamino)ethyl]-4-phenylpiperidine-4-carbaldehyde;2,4,6-trinitrophenol](/img/structure/B12737911.png)
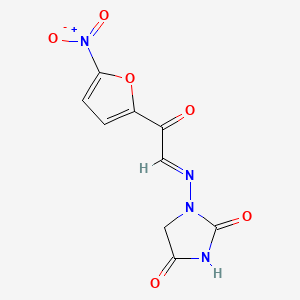
![(1R,9S)-13-thia-10,15-diazatetracyclo[7.6.0.02,7.010,14]pentadeca-2,4,6,14-tetraene](/img/structure/B12737931.png)
